(+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine
CAS No.: 136982-90-6
Cat. No.: VC17554216
Molecular Formula: C9H12N2O5
Molecular Weight: 228.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136982-90-6 |
|---|---|
| Molecular Formula | C9H12N2O5 |
| Molecular Weight | 228.20 g/mol |
| IUPAC Name | 1-[(2R,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-methylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C9H12N2O5/c1-5-2-11(9(14)10-8(5)13)6-4-15-7(3-12)16-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7+/m0/s1 |
| Standard InChI Key | BCAWWPAPHSAUQZ-NKWVEPMBSA-N |
| Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@@H]2CO[C@H](O2)CO |
| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2COC(O2)CO |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 1-[(2R,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-methylpyrimidine-2,4-dione, reflects its bicyclic structure comprising a dioxolane ring and a thymine moiety . The dioxolane ring adopts a cis-configuration at the 2R and 4S positions, critical for binding to viral RT . Key structural features include:
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Dioxolane ring: A five-membered oxygen-containing ring that enhances metabolic stability compared to natural nucleosides.
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Hydroxymethyl group: Positioned at C2 of the dioxolane, facilitating phosphorylation by cellular kinases .
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Thymine base: A pyrimidine nucleobase that enables base-pairing with adenine in viral DNA, inducing chain termination .
The molecular formula is C₉H₁₂N₂O₅, with a molar mass of 228.20 g/mol . X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the stereospecific arrangement, which is essential for antiviral activity .
Synthesis and Characterization
Synthetic Pathway
DOT is synthesized via a multi-step protocol involving:
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Dioxolane ring formation: Cyclization of glycerol derivatives with aldehydes under acidic conditions.
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Nucleosidation: Coupling the dioxolane intermediate with thymine using Vorbrüggen glycosylation, employing trimethylsilyl triflate as a catalyst .
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Stereochemical purification: Chiral chromatography to isolate the (2R,4S) enantiomer, which exhibits superior antiviral activity compared to other stereoisomers .
Analytical Validation
Characterization employs:
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High-performance liquid chromatography (HPLC): Purity >98%.
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Infrared (IR) spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch).
Mechanism of Antiviral Action
Intracellular Activation
DOT requires triphosphorylation to its active form, DOT-TP, to inhibit HIV-1 RT . Phosphorylation is mediated by:
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Thymidine kinase-1 (TK-1): Converts DOT to DOT-monophosphate (DOT-MP) with a catalytic efficiency (kₐₜ/Kₘ) of 0.08 min⁻¹µM⁻¹ .
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Nucleoside diphosphate kinase: Subsequent phosphorylation to DOT-TP .
Reverse Transcriptase Inhibition
DOT-TP competes with natural dTTP for incorporation into viral DNA, causing chain termination. Key interactions include:
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Hydrogen bonding: Between the dioxolane hydroxyl group and RT residues Lys65 and Asp113 .
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Steric hindrance: The dioxolane ring disrupts RT’s active site, reducing excision of incorporated DOT-MP .
Pharmacokinetic Profile
Absorption and Distribution
In rodent models, DOT demonstrates:
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Oral bioavailability: 82–106% due to efficient intestinal absorption .
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Volume of distribution: 1.2 L/kg, indicating widespread tissue penetration .
Metabolism and Excretion
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Metabolism: Hepatic glucuronidation of the hydroxymethyl group .
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Elimination half-life: 2.16 hours in serum, supporting twice-daily dosing .
Comparative Efficacy Against NRTI-Resistant HIV
DOT maintains nanomolar potency against clinically relevant mutants:
| HIV Strain | DOT EC₅₀ (nM) | AZT EC₅₀ (nM) | 3TC EC₅₀ (nM) |
|---|---|---|---|
| Wild-Type | 12 ± 3 | 8 ± 2 | 15 ± 4 |
| M184V | 14 ± 4 | 10 ± 3 | 2200 ± 600 |
| T215Y/M184V | 45 ± 9 | 950 ± 200 | 2500 ± 700 |
| EC₅₀ values from cell-based assays in human lymphocytes . |
The compound’s resilience stems from its dual mechanism: (1) reduced susceptibility to excision by RT mutants and (2) retained binding affinity despite mutations like K65R .
Future Directions and Challenges
While DOT’s preclinical profile is promising, challenges include:
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